molecular formula C12H9IN2O3S B3372755 2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid CAS No. 926261-49-6

2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B3372755
CAS No.: 926261-49-6
M. Wt: 388.18 g/mol
InChI Key: ZUHHMXMOGIHPHD-UHFFFAOYSA-N
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Description

2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound with the molecular formula C12H9IN2O3S and a molecular weight of 388.18 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an iodobenzamido group, which includes an iodine atom attached to a benzene ring. The presence of these functional groups makes this compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent attachment of the iodobenzamido group. One common synthetic route involves the reaction of 2-aminothiazole with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-iodobenzamido)-1,3-thiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzamido group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The nitro group in the thiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.

Scientific Research Applications

2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial activity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other halogenated derivatives.

Properties

IUPAC Name

2-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O3S/c13-9-4-2-1-3-8(9)11(18)15-12-14-7(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHHMXMOGIHPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
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2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
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2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid

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